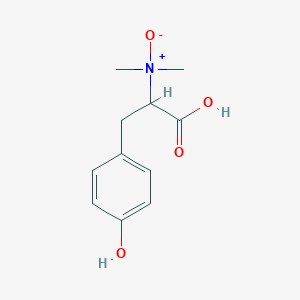

N,N-dimethyl-L-tyrosineN-oxide

Description

Contextualization of N-Oxide Functionalities in Modified Amino Acids

The introduction of an N-oxide group into a molecule, a process known as N-oxidation, significantly alters its physicochemical properties. rsc.org N-oxides are characterized by a zwitterionic nature and an ability to form hydrogen bonds, which often leads to increased polarity and water solubility compared to their parent amine counterparts. rsc.orgnih.gov In the context of modified amino acids, this functional group can influence reactivity, basicity, and interactions with biological systems. vulcanchem.com For instance, the N-oxide moiety can act as a strong hydrogen bond acceptor, a property that has been exploited in the design of peptide mimetics and catalysts. rsc.orgnih.gov The N-oxide functionality can also participate in various chemical reactions, including rearrangements and reductions, making it a versatile tool in synthetic chemistry. acs.org

The presence of an N-oxide can significantly impact the biological activity of a molecule. In medicinal chemistry, N-oxidation is a strategy employed to modify the pharmacokinetic properties of drugs, such as solubility and membrane permeability. nih.govacs.org Furthermore, some N-oxides exhibit inherent biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov This has spurred research into the synthesis and application of a wide range of N-oxide-containing compounds.

Significance of N,N-Dimethyl-L-Tyrosine N-Oxide as a Research Scaffold

N,N-dimethyl-L-tyrosine N-oxide serves as a valuable research scaffold, providing a foundational structure that can be further modified to create a diverse range of molecules with specific functions. mdpi.com The tyrosine backbone offers multiple points for chemical diversification, including the phenolic hydroxyl group, the carboxylic acid, and the aromatic ring. The N,N-dimethyl and N-oxide functionalities introduce additional layers of complexity and potential for tailored applications.

The dimethylation of the amino group, in conjunction with the N-oxide, influences the steric and electronic properties of the molecule, which can affect its binding affinity to biological targets. vulcanchem.com While explicit research on N,N-dimethyl-L-tyrosine N-oxide is not extensive, the principles of its structural components suggest its potential utility. For example, modified tyrosines are used as protected intermediates in solid-phase peptide synthesis. vulcanchem.com The N-oxide group, with its high polarity, could hypothetically enhance properties like blood-brain barrier penetration. vulcanchem.com

Overview of Current Research Landscape and Gaps

The current research landscape for N,N-dimethyl-L-tyrosine N-oxide itself is somewhat limited, with much of the available information stemming from its inclusion in chemical supplier catalogs and general studies on N-oxides. The primary synthetic route reported is the oxidation of N,N-dimethyl-L-tyrosine with hydrogen peroxide in an acidic medium. vulcanchem.com

A significant gap in the current knowledge is the lack of detailed studies on the specific biological activities and applications of N,N-dimethyl-L-tyrosine N-oxide. While the properties of its constituent parts—the tyrosine scaffold, the dimethylamino group, and the N-oxide—are well-documented in other contexts, their combined effect in this particular molecule remains largely unexplored. There is a need for in-depth research to elucidate its potential as a therapeutic agent, a biochemical probe, or a building block in the synthesis of more complex molecules. vulcanchem.com Further investigation into optimizing its synthesis for higher yields and purity is also warranted. vulcanchem.com

Interactive Data Table: Chemical Properties of N,N-Dimethyl-L-Tyrosine N-Oxide

| Property | Value |

| CAS Number | 19704-86-0 |

| Molecular Formula | C11H15NO4 |

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | (2S)-2-(dimethyl-λ⁵-oxidanylammonio)-3-(4-hydroxyphenyl)propanoate |

| Canonical SMILES | CN+([O-])C(CC1=CC=C(C=C1)O)C(=O)[O-] |

| InChI Key | DZSFJNJBBQOTGD-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-hydroxy-3-(4-hydroxyphenyl)-N,N-dimethyl-1-oxopropan-2-amine oxide |

InChI |

InChI=1S/C11H15NO4/c1-12(2,16)10(11(14)15)7-8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15) |

InChI Key |

DZSFJNJBBQOTGD-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C(CC1=CC=C(C=C1)O)C(=O)O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N,n Dimethyl L Tyrosine N Oxide

Established Synthetic Routes for N-Oxide Formation

The primary and most widely cited method for the synthesis of N,N-dimethyl-L-tyrosine N-oxide involves the direct oxidation of its precursor, N,N-dimethyl-L-tyrosine. vulcanchem.comoup.com This transformation is a specific example of the broader class of reactions involving the oxidation of tertiary amines to their corresponding N-oxides.

Oxidation of N,N-Dimethyl-L-Tyrosine Precursors

The conversion of N,N-dimethyl-L-tyrosine to its N-oxide is typically achieved using an oxidizing agent that can deliver an oxygen atom to the lone pair of electrons on the nitrogen atom of the tertiary amine.

A common and effective method for the N-oxidation of N,N-dimethyl-L-tyrosine employs a mixture of hydrogen peroxide (H₂O₂) and acetic acid (CH₃COOH) in an aqueous medium. vulcanchem.comoup.com Hydrogen peroxide serves as the primary oxidant, while acetic acid can act as a catalyst and helps to stabilize the reaction intermediates. vulcanchem.com The use of hydrogen peroxide is advantageous due to its cost-effectiveness and the fact that its primary byproduct is water, making it an environmentally benign reagent. acs.org

The general reaction can be represented as follows:

(HO)C₆H₄CH₂CH(N(CH₃)₂)COOH + H₂O₂ --(CH₃COOH)--> (HO)C₆H₄CH₂CH(N⁺(O⁻)(CH₃)₂)COOH + H₂O

While effective, the uncatalyzed oxidation with hydrogen peroxide can be slow, often necessitating a large excess of the oxidant to achieve complete conversion. nih.gov

The mechanism of N-oxidation of tertiary amines, such as N,N-dimethyl-L-tyrosine, by peroxides is a well-studied process. The reaction proceeds through a nucleophilic attack of the nitrogen atom of the tertiary amine on the electrophilic oxygen atom of the hydrogen peroxide molecule. vulcanchem.commasterorganicchemistry.com This initial step leads to the formation of an intermediate, which then undergoes proton transfer and subsequent loss of a water molecule to yield the final N-oxide product. vulcanchem.com

The basicity of the amine plays a crucial role in its reactivity towards electrophilic oxidants; more basic amines are generally more readily oxidized. acs.org The reaction is believed to proceed via a bimolecular mechanism, and the rate can be influenced by the solvent, temperature, and the presence of catalysts.

Catalytic Reductive Condensation for N,N-Dimethyl Amino Acid Synthesis

The precursor for the N-oxidation reaction, N,N-dimethyl-L-tyrosine, is itself synthesized from L-tyrosine. A prevalent method for this transformation is the catalytic reductive condensation of the parent amino acid with formaldehyde (B43269). oup.com This reaction, often referred to as reductive amination, involves the reaction of the primary amine group of L-tyrosine with formaldehyde to form an intermediate imine or Schiff base, which is then reduced in situ to the N,N-dimethyl derivative. A common catalyst for this reduction is palladium on carbon (Pd/C) in the presence of hydrogen gas. kuleuven.be This method provides a direct and efficient route to N,N-dimethyl amino acids. oup.com

Comparative Analysis of Synthetic Conditions and Yield Optimization

The yield of N,N-dimethyl-L-tyrosine N-oxide can be sensitive to various reaction parameters. Optimization of these conditions is crucial for achieving high efficiency and purity of the final product.

The concentration and stoichiometry of the oxidizing agent, typically hydrogen peroxide, have a significant impact on the reaction outcome. While a sufficient amount of oxidant is necessary to drive the reaction to completion, an excessive amount can lead to over-oxidation and the formation of undesired byproducts. vulcanchem.com The optimal stoichiometry often needs to be determined empirically for a specific reaction scale and set of conditions. Industrial sources have reported yields for the oxidation of N,N-dimethyl-L-tyrosine to its N-oxide ranging from 72.4% to 97.0% under optimized conditions, highlighting the importance of precise control over the reaction parameters. vulcanchem.com

Below is a table summarizing the key aspects of the synthetic methodologies discussed:

| Reaction Stage | Method | Reagents/Catalysts | Key Considerations |

| N-Oxide Formation | Peroxide-Based Oxidation | Hydrogen Peroxide, Acetic Acid | Oxidant concentration, temperature, and potential for over-oxidation. vulcanchem.com |

| Precursor Synthesis | Catalytic Reductive Condensation | L-Tyrosine, Formaldehyde, Pd/C, H₂ | Efficient for producing N,N-dimethyl amino acids. oup.comkuleuven.be |

Temperature Effects on Reaction Kinetics and Selectivity

Temperature is a critical parameter in the synthesis of N,N-dimethyl-L-tyrosine N-oxide, primarily influencing the rate of reaction and the stability of the final product. The oxidation of tertiary amines, including N,N-dimethyl-L-tyrosine, is an exothermic process, and careful temperature control is necessary to balance reaction kinetics with product integrity.

General findings indicate that elevated temperatures accelerate the rate of oxidation. researchgate.net However, this acceleration comes with a significant risk of product degradation. Amine N-oxides are known to be thermally labile, and temperatures exceeding 100°C can lead to decomposition reactions, such as reversion to the parent tertiary amine or rearrangement to form nitrones. vulcanchem.com Specifically for aliphatic N-oxides like trimethylamine (B31210) N-oxide (TMAO), decomposition can begin at temperatures around 100°C. nih.gov The presence of the amino acid backbone in N,N-dimethyl-L-tyrosine N-oxide may influence its thermal stability profile, but specific studies quantifying this are scarce.

Table 1: General Effects of Temperature on Tertiary Amine N-Oxide Synthesis

| Temperature Range | Effect on Reaction Rate | Effect on Selectivity & Stability | General Recommendation |

|---|---|---|---|

| Low (e.g., 0-25°C) | Slow reaction kinetics, potentially requiring extended reaction times. | High selectivity, minimal product decomposition. | Recommended for initial trials and synthesis of sensitive N-oxides. |

| Moderate (e.g., 25-60°C) | Increased reaction rate, leading to shorter synthesis times. | Generally good selectivity, but risk of decomposition increases. | Often used as a compromise for efficient synthesis. acs.org |

Role of Catalysts and Additives in Reaction Efficiency

The efficiency of N,N-dimethyl-L-tyrosine oxidation is significantly enhanced by the use of appropriate catalysts and additives. In the most common synthetic method utilizing hydrogen peroxide (H₂O₂), acetic acid is a frequently cited additive. vulcanchem.comoup.com It acts as a catalyst by forming peracetic acid in situ, a more potent oxidizing agent than H₂O₂ alone, and by stabilizing reaction intermediates. researchgate.net

Beyond simple acid catalysis, the broader field of tertiary amine oxidation offers a variety of advanced catalytic systems that could hypothetically be applied to improve the synthesis of N,N-dimethyl-L-tyrosine N-oxide. These systems often aim to increase reaction rates, improve selectivity, and allow for the use of milder oxidants like molecular oxygen under environmentally benign conditions.

Examples of such catalytic systems include:

Flavin Catalysts: These systems can facilitate the oxidation of tertiary amines using H₂O₂ under mild conditions, often at room temperature. tandfonline.com

Metal Complexes: Various transition metal complexes, particularly those involving cobalt and ruthenium, have been shown to catalyze the aerobic oxidation of tertiary amines. researchgate.net For instance, cobalt(II) Schiff base complexes can catalyze the oxidation of a wide range of tertiary nitrogen compounds with molecular oxygen at room temperature.

Tungstate-Exchanged Hydroxides: Layered double hydroxides exchanged with tungstate (B81510) have been reported as effective catalysts for N-oxidation in aqueous media, presenting a green chemistry approach. tandfonline.com

4-(Dimethylamino)pyridine N-oxide (DMAPO): While an N-oxide itself, DMAPO can act as an acyl transfer catalyst in reactions, such as macrolactamization, demonstrating the catalytic potential of N-oxide functionalities. acs.org

While these systems are well-documented for general tertiary amine oxidations, their specific application and efficacy for the N-oxidation of N,N-dimethyl-L-tyrosine have not been detailed in the literature.

Table 2: Potential Catalytic Systems for Tertiary Amine Oxidation

| Catalyst System | Oxidant | Typical Conditions | Potential Advantages |

|---|---|---|---|

| Flavin | H₂O₂ | Methanol, Room Temperature | Mild conditions, high efficiency. tandfonline.com |

| Cobalt(II) Schiff Base | O₂ | 1,2-dichloroethane, Room Temp. | Uses molecular oxygen, environmentally friendly. researchgate.net |

| RuCl₃ / Bromamine-T | Bromamine-T | Acetonitrile (B52724)/Water, 80°C | High yields for various tertiary amines. |

Advanced Synthetic Approaches and Methodological Refinements

Utilization of Peroxyacids and Other Electrophilic Oxidants

While the hydrogen peroxide/acetic acid system is common, stronger electrophilic oxidants offer alternative synthetic routes. Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the oxidation of tertiary amines to N-oxides. nih.govorgsyn.org The reaction with m-CPBA is typically rapid and proceeds in high yield at or below room temperature.

However, the high reactivity of peroxyacids can lead to a loss of functional group tolerance. nih.gov Unlike H₂O₂, which is relatively unreactive towards functional groups like double bonds or thioethers in the absence of a specific catalyst, peroxyacids can oxidize these moieties. Given that the phenolic ring of tyrosine is susceptible to oxidation, the use of a powerful, less selective oxidant like m-CPBA would require careful control of reaction conditions (e.g., stoichiometry, temperature) to prevent unwanted side reactions on the aromatic ring.

Other electrophilic oxidants reported for N-oxide synthesis include:

2-Sulfonyloxaziridines (Davis' Reagents): These are aprotic, neutral oxidizing agents that can convert tertiary amines to N-oxides efficiently. researchgate.net

Dimethyldioxirane (DMDO): This reagent provides quantitative conversion of tertiary amines to N-oxides at low temperatures, often with high chemoselectivity.

Strategies for Purification and Removal of Residual Oxidants

The purification of N,N-dimethyl-L-tyrosine N-oxide is complicated by its zwitterionic nature, which imparts high polarity and water solubility, and by the need to remove unreacted starting materials and residual oxidants. vulcanchem.com Excess hydrogen peroxide, in particular, can be difficult to remove and may compromise the stability of the final product. nih.gov

Several strategies for purification and oxidant removal have been established:

Quenching of Residual H₂O₂: Before product isolation, any remaining hydrogen peroxide is typically destroyed. Common quenching agents include sodium thiosulfate, sodium sulfite, platinum, palladium on carbon (Pd/C), or manganese dioxide (MnO₂). nih.gov The choice of quencher must be made carefully to avoid introducing impurities that are difficult to separate from the product. Activated carbon is a preferred option as it can be easily removed by filtration. nih.gov

Recrystallization: Early work on the synthesis of N,N-dimethylamino acid N-oxides reports purification by recrystallization from a solvent mixture like ethanol-acetone. liverpool.ac.uk This method is effective for obtaining high-purity crystalline material.

Chromatography: Due to the polar and zwitterionic character of the compound, chromatographic techniques are viable. Ion-exchange chromatography, particularly using a strongly basic anion-exchange resin, has been used to purify aqueous solutions of other amine N-oxides. researchgate.netpolymer.cnresearchgate.net Solid-phase extraction (SPE) with mixed-mode or C18 cartridges is another common technique for purifying polar analytes like oxidized amino acids from complex mixtures.

Derivatization Strategies for Structural Modification and Functional Exploration

While the synthesis of N,N-dimethyl-L-tyrosine N-oxide is established, the literature lacks specific examples of its subsequent derivatization. However, the known reactivity of tertiary amine N-oxides provides a clear blueprint for potential structural modifications to explore its functional properties. These reactions typically leverage the N-oxide as a leaving group or as a precursor to reactive intermediates.

Key potential derivatization strategies include:

The Polonovski Reaction: This is a classic reaction of tertiary amine N-oxides. Treatment with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA), converts the N-oxide into a reactive iminium ion intermediate. researchgate.netorganicreactions.org This intermediate can then be trapped by nucleophiles or undergo elimination. For N,N-dimethyl-L-tyrosine N-oxide, this reaction could be used to achieve selective N-demethylation or to introduce new functional groups at the carbon alpha to the nitrogen. nih.govorganicreactions.org Nonclassical Polonovski reactions initiated by iron(II) salts are also known and can promote N-dealkylation. rsc.org

The Cope Elimination: This reaction involves the thermal syn-elimination of a β-hydrogen and the N-oxide group to form an alkene and a hydroxylamine. nih.gov For N,N-dimethyl-L-tyrosine N-oxide, this pathway is less likely to be a primary route for modification of the amino acid backbone itself, as it requires a hydrogen on the beta-carbon of one of the N-methyl groups, which is not present. However, it is a characteristic thermal decomposition pathway for N-oxides with larger alkyl groups possessing β-hydrogens.

The Meisenheimer Rearrangement: This is a researchgate.netnih.gov-sigmatropic rearrangement that occurs in N-oxides containing N-allyl or N-benzyl groups. nih.govtandfonline.com This pathway is not directly applicable to N,N-dimethyl-L-tyrosine N-oxide but illustrates a mode of reactivity that could be engineered by first derivatizing the parent N,N-dimethyl-L-tyrosine with an allyl or benzyl (B1604629) group before oxidation.

Reductive Cleavage: The N-O bond can be readily reduced to regenerate the parent tertiary amine, N,N-dimethyl-L-tyrosine. This transformation can be achieved with various reducing agents, such as lithium aluminum hydride (LiAlH₄). vulcanchem.com This reactivity confirms the N-oxide can function as a protecting group for the tertiary amine.

These established reactions for tertiary amine N-oxides represent a toolkit for the future functional exploration of N,N-dimethyl-L-tyrosine N-oxide, opening avenues for creating novel amino acid derivatives, peptides, and probes.

Table 3: Potential Derivatization Reactions for N,N-Dimethyl-L-Tyrosine N-Oxide

| Reaction Name | Reagents | Expected Intermediate/Product | Potential Application |

|---|---|---|---|

| Polonovski Reaction | Acetic Anhydride (Ac₂O) or Trifluoroacetic Anhydride (TFAA) | Iminium ion | N-demethylation, α-functionalization. researchgate.netorganicreactions.org |

| Non-classical Polonovski | Fe(II) salts (e.g., FeCl₂) | Iminium ion | N-dealkylation under milder conditions. rsc.org |

Chemical Reactivity and Stability Under Academic Research Conditions

Reversion and Decomposition Pathways of the N-Oxide Moiety

The nitrogen-oxygen bond in N,N-dimethyl-L-tyrosine N-oxide is susceptible to cleavage through thermal or chemical means, leading to decomposition or reversion to the parent amine.

Amine oxides are known to be thermally labile. Generally, decomposition begins at temperatures above 100°C. organicreactions.orgrsc.org For aliphatic amine oxides like trimethylamine (B31210) N-oxide (TMAO), significant decomposition occurs above ~100°C, while aromatic N-oxides tend to be slightly more stable, with decomposition temperatures around 150°C. organicreactions.org The thermal degradation of N,N-dimethyl-L-tyrosine N-oxide is expected to follow similar patterns.

The primary thermal decomposition pathway for many tertiary amine N-oxides is the Cope elimination (see section 3.2.2), which requires a β-hydrogen and proceeds at relatively moderate temperatures. Other decomposition routes can occur at higher temperatures. For instance, the high-temperature decomposition of the parent amine, N,N-dimethylbenzylamine, yields hazardous products like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2), indicating the fragmentation of the molecule under harsh conditions. fishersci.comtousimis.com While specific product analysis for the controlled thermal decomposition of N,N-dimethyl-L-tyrosine N-oxide is not extensively documented, likely products from various pathways are summarized below.

Table 1: Potential Thermal Decomposition Products and Pathways

| Pathway | Potential Products | Conditions |

| Reversion to Parent Amine | N,N-dimethyl-L-tyrosine | Elevated temperatures (>100-150°C) organicreactions.orgrsc.org |

| Cope Elimination | p-hydroxy-α-(N,N-dimethylhydroxylamino)cinnamic acid | Heating (see section 3.2.2 for details) |

| Radical Fragmentation | Formaldehyde (B43269), N-methyl-L-tyrosine, various radical species | High temperatures, presence of initiators |

| Combustion | Nitrogen oxides (NOx), CO, CO2, water | High temperatures in the presence of oxygen fishersci.comtousimis.com |

The N-oxide moiety can be readily reduced to regenerate the parent tertiary amine, N,N-dimethyl-L-tyrosine. This transformation is a common reaction for amine oxides and can be achieved with a wide array of reducing agents under mild conditions. This reactivity highlights the utility of the N-oxide as a protecting group or as a synthetic intermediate that can be reverted to the amine. nih.gov

The reduction is generally chemoselective, allowing the N-O bond to be cleaved without affecting other functional groups like the carboxylic acid or the phenolic hydroxyl group on the tyrosine backbone. A variety of reagents have been employed for this purpose in academic research.

Table 2: Reagents for Reductive Cleavage of N-Oxides

| Reagent System | Conditions | Comments | Reference(s) |

| Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH·NH₃) | Methanol, Room Temperature | Fast and efficient; sensitive to other reducible groups like nitro or halides. | zenodo.org |

| Metal/Acid (e.g., Zn/CH₃COOH, Fe/CH₃COOH) | Aqueous acid, ice-bath to RT | A classic and effective method for aliphatic N-oxides. | sciencemadness.org |

| Sodium Borohydride (NaBH₄) with Catalyst (e.g., Raney Nickel) | Water | Chemoselective; does not affect halides, ethers, or amides. | researchgate.net |

| Triphenylphosphine (PPh₃) with Catalyst (e.g., MoO₂Cl₂) | Acetonitrile (B52724) | Mild conditions, catalyzed deoxygenation. | researchgate.net |

| Sulfur Dioxide (SO₂) | Aqueous solution, 0°C | Readily reduces aliphatic N-oxides. | zenodo.org |

| Lithium Aluminium Hydride (LiAlH₄) | Ethereal solvent | Powerful, non-selective reducing agent. | rsc.orgunl.edu |

Intramolecular Rearrangements and Eliminations

In addition to simple reversion, the N-oxide group can participate in several synthetically important intramolecular reactions. These rearrangements are key to the chemical utility of amine oxides.

The Meisenheimer rearrangement involves the migration of an alkyl or benzyl (B1604629) group from the nitrogen atom to the oxygen atom, transforming a tertiary amine N-oxide into an O-substituted hydroxylamine. synarchive.com This reaction typically proceeds through either a organicreactions.orgzenodo.org- or organicreactions.orgrsc.org-sigmatropic shift.

The scope of this rearrangement is largely limited to N-oxides bearing specific migratory groups. The organicreactions.orgrsc.org-rearrangement is facile for allylic and propargylic groups, while the organicreactions.orgzenodo.org-rearrangement occurs when one of the substituents can stabilize a radical, such as a benzyl group. nih.govnibs.ac.cn

For N,N-dimethyl-L-tyrosine N-oxide, the substituents on the nitrogen are two methyl groups and the L-tyrosinyl-ethyl group. None of these groups are allylic, propargylic, or benzylic in the context required for a facile Meisenheimer rearrangement. Therefore, this transformation is not considered a significant reaction pathway for this specific compound under typical academic research conditions.

The Cope elimination is a thermal, intramolecular syn-elimination reaction that converts a tertiary amine N-oxide into an alkene and a hydroxylamine. synarchive.comnibs.ac.cn This reaction is a cornerstone of amine oxide chemistry and represents a major reactivity pathway for N,N-dimethyl-L-tyrosine N-oxide. The reaction proceeds through a five-membered cyclic transition state, requiring a hydrogen atom on the carbon atom beta to the nitrogen. nih.govacs.org

In N,N-dimethyl-L-tyrosine N-oxide, there are hydrogens on the two N-methyl groups and on the α-carbon of the tyrosine backbone. Elimination involving the α-carbon hydrogen is the productive pathway observed in research. Thermal treatment of N,N-dimethyl-L-tyrosine N-oxide leads to the formation of an alkene by eliminating N,N-dimethylhydroxylamine. Depending on the reaction conditions, this can result in either p-hydroxycinnamic acid (if the carboxylate remains) or p-hydroxystyrene (if decarboxylation occurs). bohrium.com

Table 3: Cope Elimination of N,N-dimethyl-L-tyrosine N-oxide

| Substrate | Conditions | Major Products | Reference(s) |

| N,N-dimethyl-L-tyrosine N-oxide | Thermal (heating) | p-hydroxycinnamic acid derivative, N,N-dimethylhydroxylamine | bohrium.com |

| N,N-dimethyl-L-tyrosine N-oxide | Thermal (heating) with subsequent decarboxylation | p-hydroxystyrene, N,N-dimethylhydroxylamine, CO₂ | bohrium.com |

The reaction's regioselectivity generally follows the Hofmann rule, where the proton is abstracted from the least substituted or most accessible β-carbon. However, electronic factors can override sterics; a β-phenyl group, for instance, can significantly accelerate the reaction. acs.org

The Polonovski reaction transforms a tertiary amine N-oxide into an iminium ion intermediate upon treatment with an activating agent. organicreactions.orgnumberanalytics.com This versatile reaction is central to the functionalization of amines via their N-oxides.

Classical Polonovski Reaction (Acylation-Induced): The classical approach uses acetic anhydride (B1165640) or acetyl chloride as the activating agent. researchgate.net The N-oxide is first acylated to form an N-acetoxyammonium intermediate. This intermediate then eliminates acetic acid to generate an iminium ion. The iminium ion can be trapped by the acetate (B1210297) counter-ion or other nucleophiles. For N,N-dimethyl-L-tyrosine N-oxide, this reaction would involve competition between the cleavage of a methyl group (demethylation) and cleavage of the tyrosinyl-ethyl group (dealkylation).

Studies on the closely related N,N-dimethylbenzylamine N-oxides show that reaction with acetic anhydride yields a mixture of products arising from both demethylation and debenzylation. rsc.orgrsc.org The major pathway is typically debenzylation, yielding N-methyl-N-benzylacetamide and formaldehyde, while the minor pathway gives N,N-dimethylacetamide and the corresponding benzaldehyde. rsc.org By analogy, the reaction with N,N-dimethyl-L-tyrosine N-oxide would be expected to favor cleavage of the larger tyrosinyl group.

Table 4: Predicted Products of Classical Polonovski Reaction

| Activating Agent | Major Products | Minor Products |

| Acetic Anhydride (Ac₂O) | N-acetyl-N-methyl-L-tyrosine, Formaldehyde | N,N-dimethylacetamide, p-hydroxyphenylacetaldehyde |

Non-Classical Polonovski Reaction (Metal-Induced): A significant variation of this reaction is induced by metal ions, most notably iron(II) salts (e.g., FeSO₄) or iron(0) powder. organicreactions.orgnih.gov This "non-classical" Polonovski reaction is a powerful method for the N-demethylation of tertiary N-methyl amine N-oxides. sciencemadness.orgresearchgate.net The reaction proceeds through an iminium cation intermediate, which is subsequently hydrolyzed to yield the secondary amine and formaldehyde. This method is widely used for the N-demethylation of complex alkaloids and would be highly effective for removing one of the methyl groups from N,N-dimethyl-L-tyrosine N-oxide to yield N-methyl-L-tyrosine. researchgate.net

Table 5: Metal-Induced Polonovski Reaction for N-Demethylation

| Catalyst | Conditions | Products | Reference(s) |

| FeSO₄·7H₂O | Aqueous solution | N-methyl-L-tyrosine, Formaldehyde | sciencemadness.orgresearchgate.net |

| Fe(0) powder | Methanol or other organic solvents | N-methyl-L-tyrosine, Formaldehyde | nih.govresearchgate.net |

Redox Properties and Electron Transfer Processes

The redox behavior of N,N-dimethyl-L-tyrosine N-oxide is intrinsically linked to the electronic nature of the N-oxide functional group and the tyrosine moiety. The N-oxide group, with its zwitterionic N⁺-O⁻ character, significantly influences the molecule's polarity and reactivity. vulcanchem.comrsc.org

The single-electron transfer (SET) chemistry of aromatic N-oxides is a field of growing interest in synthetic and catalytic research. nih.gov Generally, aromatic N-oxides can be oxidized via a single-electron transfer to form pyridine (B92270) N-oxy radicals. nih.gov This reactivity is harnessed in photoredox catalysis, where the excited photocatalyst facilitates the single-electron oxidation of the N-oxide. nih.gov The feasibility of this process depends on the redox potentials of the N-oxide and the photocatalyst. nih.gov For instance, the oxidation potentials for various pyridine N-oxides fall within a range of 1.36–2.25 V. nih.gov

Furthermore, pyridine N-oxide has been investigated as a mimic of the tyrosine/tyrosyl radical redox couple in artificial photosynthesis, highlighting its ability to participate in electron transfer relays. nih.govrsc.org This suggests that the N-oxide functionality, in general, is well-suited for mediating electron transfer processes. nih.gov The SET process can be influenced by various factors, including the presence of a photosensitizer. researchgate.net In pulse radiolysis studies of a molecule containing both an aromatic N-oxide and a nitroarene moiety, the initial one-electron reduction produced radicals on both functional groups, followed by an intramolecular electron transfer to the more electron-affinic nitro group. tandfonline.com This illustrates the competitive nature of electron transfer in molecules with multiple redox-active sites.

The table below summarizes the redox potentials of related compounds, providing context for the potential reactivity of N,N-dimethyl-L-tyrosine N-oxide.

| Compound/System | Redox Potential (E°) | Conditions/Reference |

| Tyrosine | 0.93 V | vs. NHE beilstein-journals.org |

| Pyridine N-oxides (general range) | 1.36–2.25 V (Eox) | nih.gov |

| [Ru(bpy)₃]³⁺/²⁺ | 1.26 V | vs. NHE nih.gov |

| [Ru(dmb)₃]³⁺/²⁺ | 1.10 V | vs. NHE nih.gov |

| [Ru(deeb)₃]³⁺/²⁺ | 1.54 V | vs. NHE nih.gov |

This table is for illustrative purposes and includes data for related compounds to provide a comparative context.

The tyrosine component of N,N-dimethyl-L-tyrosine N-oxide is known to interact with radical species. The oxidation of tyrosine often proceeds via proton-coupled electron transfer (PCET), a fundamental process in many biological redox reactions. diva-portal.orgdiva-portal.org In these reactions, the tyrosine phenol (B47542) group can be oxidized to a tyrosyl radical. The mechanism of this transformation—whether it is a stepwise or concerted process—can be influenced by factors such as pH and the driving force of the electron transfer. diva-portal.orgdiva-portal.org

In model systems, the oxidation of tyrosine and its derivatives can be induced by photo-generated oxidants, such as ruthenium complexes. nih.govacs.org The subsequent PCET can involve water or buffer components in the solution as proton acceptors. acs.org For instance, studies on a tyrosine derivative linked to a metal complex showed a competition between a concerted PCET with water as the proton acceptor, a stepwise electron transfer-proton transfer (ETPT) pathway, and a buffer-assisted concerted PCET. acs.org

The tyrosyl radical itself is a significant intermediate. In the absence of other reactants, it can undergo further reactions. For example, the reaction of tyrosyl radicals with nitric oxide (•NO) and oxygen (O₂) is a key area of study. mdpi.com The interaction with •NO is particularly relevant as •NO and related reactive nitrogen species (RNS) can modulate biological free radical biochemistry. physiology.org

Furthermore, the generation of hydroxyl radicals (•OH) has been observed in the reaction of L-tyrosine with tyrosinase. researchgate.net These highly reactive radicals can be detected using spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which forms a characteristic adduct (DMPO-OH). mdpi.comresearchgate.net The N-oxide functionality itself can also interact with radicals. For example, some N-oxide surfactants have demonstrated the ability to scavenge stable radicals. researchgate.net While direct studies on the interaction of N,N-dimethyl-L-tyrosine N-oxide with specific radical species are limited, the known reactivity of both the tyrosine and N-oxide moieties suggests a complex and potentially significant role in radical-mediated processes.

The table below outlines the reactivity of key radicals with relevant biological molecules, providing insight into potential interactions involving N,N-dimethyl-L-tyrosine N-oxide.

| Radical Species | Reactant | Rate Constant (k) / Observation | Reference |

| Carbonate Radical (CO₃•⁻) | DMPO | Leads to DMPO-OH formation | mdpi.com |

| Nitrogen Dioxide (•NO₂) | H₂S | (1.2 ± 0.1) × 10⁷ M⁻¹ s⁻¹ at pH 7.5 | mdpi.com |

| Carbonate Radical (CO₃•⁻) | H₂S | (2.0 ± 0.3) × 10⁸ M⁻¹ s⁻¹ at pH 7 | mdpi.com |

| Hydroxyl Radical (•OH) | L-tyrosine | Generates hydroxyl radicals in the presence of tyrosinase | researchgate.net |

This table presents data from model systems to illustrate the general reactivity of these radical species.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of N,N-dimethyl-L-tyrosine N-oxide. The introduction of an oxygen atom to the tertiary amine significantly alters the electronic environment, leading to predictable and observable changes in the NMR spectra.

The transformation of the N,N-dimethylamino group into an N-oxide moiety (N⁺-O⁻) induces significant changes in the chemical shifts of nearby protons (¹H) and carbons (¹³C). This phenomenon, known as the "N-oxide effect," is primarily due to the strong electron-withdrawing and anisotropic effects of the N⁺-O⁻ bond.

In ¹H NMR, the protons on carbons alpha (α) to the nitrogen atom experience a notable downfield shift (deshielding) compared to the parent amine. nih.govacs.org For N,N-dimethyl-L-tyrosine N-oxide, this means the N-methyl protons are observed at a higher chemical shift. Similarly, the proton on the α-carbon of the amino acid backbone (Cα-H) is also shifted downfield.

The effect is even more pronounced in ¹³C NMR spectroscopy. The introduction of the oxygen atom leads to a significant downfield shift of the neighboring carbon atoms. nih.gov Based on studies of analogous N-oxide compounds, the carbons directly attached to the nitrogen (the N-methyl and Cα carbons) are most affected, experiencing what is known as the α-effect. Carbons at the β-position (e.g., the benzylic CH₂) also show a shift, though typically smaller and can be either upfield or downfield. nih.gov The γ-effect, on carbons further away, is generally smaller and shielding (upfield shift). nih.gov

The table below illustrates the expected chemical shift perturbations for N,N-dimethyl-L-tyrosine upon N-oxidation, based on established principles and data from analogous compounds.

| Atom | Expected Shift in Parent Amine (ppm) | Expected Shift in N-Oxide (ppm) | Predicted Perturbation (Δδ) | Rationale |

|---|---|---|---|---|

| N-(CH₃)₂ | ~45-50 | ~55-65 | +10 to +15 (Downfield) | Strong α-effect from N⁺-O⁻ group nih.gov |

| Cα | ~65-70 | ~70-75 | +5 to +10 (Downfield) | α-effect from N⁺-O⁻ group nih.gov |

| N-(CH₃)₂ | ~2.2-2.7 | ~3.1-3.6 | +0.9 to +1.2 (Downfield) | Deshielding by proximate N⁺-O⁻ bond acs.org |

| Cα-H | ~3.0-3.5 | ~3.5-4.0 | +0.5 to +0.8 (Downfield) | Deshielding by N⁺-O⁻ group |

While 1D ¹H and ¹³C NMR provide primary evidence, a full structural confirmation of N,N-dimethyl-L-tyrosine N-oxide requires advanced 2D NMR experiments. researchgate.net These techniques reveal through-bond and through-space correlations between nuclei, allowing for an unambiguous assignment of all signals and confirmation of the molecular structure. ipb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For N,N-dimethyl-L-tyrosine N-oxide, it would show a clear correlation between the Cα-H and the two diastereotopic protons of the benzylic CH₂ group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons. This experiment would definitively link the ¹H signals for the N-methyl, Cα-H, benzylic, and aromatic protons to their corresponding ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. For confirming the N-oxide structure, key correlations would be observed from the N-methyl protons to both the N-methyl carbons and the Cα carbon, providing unequivocal evidence of the N,N-dimethyl group's location.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing information on the molecule's conformation. diva-portal.org It can be used to study the spatial arrangement of the side chain relative to the amino acid backbone.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. They provide a molecular "fingerprint" and are particularly sensitive to the presence of specific functional groups and hydrogen bonding interactions.

The N⁺-O⁻ bond in tertiary amine N-oxides gives rise to a characteristic and strong stretching vibration in the infrared spectrum. For acyclic tertiary amine N-oxides, this absorption band is typically observed in the 970–950 cm⁻¹ region. tandfonline.com This band is a key diagnostic feature for confirming the successful oxidation of the parent amine. acs.org

The exact frequency of the N⁺-O⁻ stretch can be influenced by the molecular environment. For example, in hydrogen-bonding media, the frequency may shift to higher wavenumbers (e.g., 960-965 cm⁻¹). tandfonline.com In contrast, the N-O stretch in aromatic N-oxides (like pyridine (B92270) N-oxide) appears at a much higher frequency (~1250 cm⁻¹) due to the increased double bond character of the N-O bond from resonance with the aromatic ring. ias.ac.in The presence of the band in the sub-1000 cm⁻¹ region is therefore characteristic of a non-aromatic tertiary amine N-oxide like N,N-dimethyl-L-tyrosine N-oxide.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid & Phenol) | 3500–2500 | Broad, Strong | Broadened due to extensive hydrogen bonding. acs.org |

| C-H Stretch (Aromatic & Aliphatic) | 3100–2850 | Medium | Standard for organic molecules. |

| C=O Stretch (Carboxylic Acid) | 1725–1700 | Strong | Characteristic carbonyl absorption. |

| C=C Stretch (Aromatic) | 1610–1500 | Medium-Weak | Typical for the benzene (B151609) ring. |

| N⁺-O⁻ Stretch | 970–950 | Strong, Sharp | Diagnostic peak for tertiary amine N-oxides. tandfonline.com |

IR and Raman spectroscopy are highly sensitive to hydrogen bonding. nih.gov N,N-dimethyl-L-tyrosine N-oxide contains multiple hydrogen bond donors (the carboxylic OH and phenolic OH) and potent hydrogen bond acceptors (the carboxyl C=O, phenolic OH, and the N-oxide oxygen). The N⁺-O⁻ group itself is a very strong hydrogen bond acceptor. nih.gov

This extensive network of potential intra- and intermolecular hydrogen bonds has a significant impact on the vibrational spectrum. The O-H stretching bands of the carboxylic acid and phenol (B47542) groups are expected to be extremely broad and shifted to lower wavenumbers (red-shifted), often appearing as a broad envelope from 3500 cm⁻¹ down to 2500 cm⁻¹. acs.orgnih.gov The strength and nature of these hydrogen bonds can provide insight into the solid-state packing or solution-phase conformation of the molecule. scispace.com For instance, the formation of a strong intramolecular hydrogen bond between the carboxylic acid proton and the N-oxide oxygen would lead to a significant red shift and broadening of the O-H stretching band. acs.org

Chromatographic and Quantitative Analytical Techniques

For the separation and quantification of N,N-dimethyl-L-tyrosine N-oxide from complex biological or chemical matrices, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice. who.int Due to the polar nature of the zwitterionic amino acid N-oxide, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are suitable separation modes.

A typical RP-HPLC method would employ a C18 stationary phase with a polar mobile phase, such as a gradient of acetonitrile (B52724) in water, often with an acidic modifier like formic acid to ensure good peak shape. nih.gov

For sensitive and specific quantification, HPLC is coupled to a mass spectrometer (MS), most commonly a triple quadrupole instrument (LC-MS/MS). nih.govnih.gov Detection is performed using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by isotope dilution using a stable isotope-labeled internal standard and operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This technique provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low concentrations. For amino acids, a common fragmentation pathway is the neutral loss of the carboxyl group (46 Da). nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Visualization

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for real-time monitoring of the oxidation of N,N-dimethyl-L-tyrosine to its corresponding N-oxide. The significant difference in polarity between the tertiary amine starting material and the highly polar, zwitterionic N-oxide product allows for excellent separation on a suitable stationary phase.

The progress of the reaction can be visualized by spotting the reaction mixture alongside the starting material on a TLC plate at various time intervals. A common system for this analysis utilizes a silica (B1680970) gel plate as the stationary phase and a polar solvent mixture, such as n-butanol, acetic acid, and water, as the mobile phase.

As the reaction proceeds, a new spot corresponding to the N,N-dimethyl-L-tyrosine N-oxide will appear at a lower Retention Factor (Rf) value, indicating its higher polarity and stronger interaction with the silica gel. The spot corresponding to the starting material, N,N-dimethyl-L-tyrosine, will diminish in intensity. The reaction is considered complete when the spot for the starting material is no longer visible. Visualization can be achieved using a variety of methods, including UV light if the compounds are UV-active, or by staining with a suitable reagent such as ninhydrin, which reacts with the primary or secondary amines that may be present as impurities, though it will not react with the tertiary amine starting material or the N-oxide product. A more general stain, such as potassium permanganate, can be used to visualize the spots.

Table 1: Representative TLC Data for the Oxidation of N,N-dimethyl-L-tyrosine

| Compound | Stationary Phase | Mobile Phase (v/v/v) | Rf Value (Approximate) | Visualization Method |

| N,N-dimethyl-L-tyrosine | Silica Gel G | n-Butanol:Acetic Acid:Water (3:1:1) | 0.65 | Potassium Permanganate Stain |

| N,N-dimethyl-L-tyrosine N-oxide | Silica Gel G | n-Butanol:Acetic Acid:Water (3:1:1) | 0.30 | Potassium Permanganate Stain |

Quantitative Analysis via Acid-Base Titration or Deoxygenation Methods

Acid-Base Titration

Quantitative determination of N,N-dimethyl-L-tyrosine N-oxide can be effectively achieved through non-aqueous acid-base titration. Amine N-oxides exhibit basic properties, although they are weaker bases than their parent tertiary amines. The titration is performed in an aprotic solvent, typically glacial acetic acid, which can enhance the basicity of the N-oxide. A very strong acid, such as perchloric acid in glacial acetic acid, is used as the titrant.

The endpoint of the titration is determined potentiometrically using a suitable electrode system. This method quantifies the total amount of basic species in the sample, which would include both the N,N-dimethyl-L-tyrosine N-oxide product and any unreacted N,N-dimethyl-L-tyrosine. To specifically quantify the N-oxide in the presence of the parent amine, a differential method can be employed. This involves reacting an aliquot of the sample with acetic anhydride (B1165640). The N-oxide reacts to form a non-basic acetamide, leaving only the unreacted tertiary amine to be titrated. The N-oxide content is then calculated from the difference between the total basicity and the basicity after treatment with acetic anhydride.

Deoxygenation Methods

An alternative quantitative strategy involves the chemical reduction (deoxygenation) of the N-O bond. This approach relies on a selective reducing agent that converts the N-oxide back to its parent tertiary amine, N,N-dimethyl-L-tyrosine. Titanium(III) chloride (TiCl₃) is a known reagent for the efficient and selective reduction of N-oxides in the presence of other functional groups.

For quantitative analysis, a known excess of a standardized TiCl₃ solution would be added to the sample containing N,N-dimethyl-L-tyrosine N-oxide. After the reduction is complete, the amount of unreacted TiCl₃ can be determined by back-titration with a standardized oxidizing agent, such as ferric ammonium (B1175870) sulfate, using potassium thiocyanate (B1210189) as an indicator. The amount of TiCl₃ consumed in the deoxygenation reaction is directly proportional to the amount of N,N-dimethyl-L-tyrosine N-oxide in the sample.

Detection and Quantification of Residual Oxidants in Research Samples

The synthesis of N,N-dimethyl-L-tyrosine N-oxide typically involves an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). vulcanchem.com It is critical to ensure that the final product is free from residual peroxide, as it can affect the stability of the compound and interfere with subsequent experiments.

Qualitative Detection: A simple and rapid qualitative test for the presence of residual peroxides is the potassium iodide-starch test. preclaboratories.combartovation.comdartmouth.edu A small amount of the sample is dissolved in an appropriate solvent and treated with an acidic potassium iodide solution. If peroxides are present, they will oxidize the iodide (I⁻) to iodine (I₂). The iodine then forms a deep blue-black complex with a starch indicator, providing a clear visual confirmation of the presence of residual oxidant. dartmouth.edu Commercially available test strips based on this chemistry offer a convenient method for this screening. preclaboratories.combartovation.comhazmatresource.com

Quantitative Analysis: For the quantification of trace amounts of residual hydrogen peroxide, a more sensitive spectrophotometric method is employed. This method is based on the reaction of hydrogen peroxide with a titanium(IV) salt, such as potassium titanium oxalate (B1200264) or titanium(IV) oxysulfate, in an acidic medium. mdpi.comwatereuse.org This reaction forms a stable and distinct yellow-orange pertitanic acid complex. watereuse.orgnih.gov The intensity of the color is directly proportional to the concentration of hydrogen peroxide in the sample. The concentration can be accurately determined by measuring the absorbance of the solution using a spectrophotometer at the wavelength of maximum absorbance (λmax), typically around 400-410 nm, and comparing it to a calibration curve prepared from standards of known hydrogen peroxide concentration. nih.govmdpi.com

Table 2: Methods for Detection of Residual Hydrogen Peroxide

| Method | Principle | Type | Limit of Detection |

| Potassium Iodide-Starch Test | Oxidation of iodide to iodine, which forms a blue-black complex with starch. dartmouth.edu | Qualitative / Semi-quantitative | ~1-10 ppm |

| Titanium(IV) Salt Colorimetry | Formation of a yellow-orange pertitanic acid complex with H₂O₂. watereuse.org | Quantitative | Low mg/L to µg/L range |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is an ideal method for investigating the fundamental properties of N,N-dimethyl-L-tyrosine N-oxide.

A molecule's function is intrinsically linked to its three-dimensional shape. N,N-dimethyl-L-tyrosine N-oxide possesses several rotatable bonds, leading to a complex potential energy surface with multiple possible conformations. DFT calculations would allow for a systematic exploration of this conformational space. By performing geometry optimizations, researchers could identify the various stable conformers and the transition states that connect them. This process would reveal the relative energies of different conformations, indicating which shapes are most likely to be populated at a given temperature. The resulting energetic landscape would be crucial for understanding how the molecule might interact with biological targets or other molecules.

DFT is also a valuable tool for predicting spectroscopic properties. By calculating parameters such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), a theoretical model of N,N-dimethyl-L-tyrosine N-oxide can be directly compared with experimental data. A strong correlation between the calculated and observed spectra would validate the accuracy of the computational model, lending confidence to other predicted properties that are not easily measured experimentally.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond structure, quantum chemical calculations can predict a molecule's reactivity. By analyzing the molecule's orbitals and charge distribution, insights into its chemical behavior can be gained.

The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental descriptors of chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. For N,N-dimethyl-L-tyrosine N-oxide, mapping the distribution of the HOMO and LUMO would highlight the most probable sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It localizes the electron density into atomic charges and specific bonding, lone pair, and antibonding orbitals. This analysis would quantify the charge on each atom of N,N-dimethyl-L-tyrosine N-oxide, offering insights into its polarity and potential for electrostatic interactions. Furthermore, NBO analysis can reveal hyperconjugative interactions, which are stabilizing charge-transfer events between occupied and unoccupied orbitals, providing a deeper understanding of the molecule's electronic structure and stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Recognition

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. An MD simulation of N,N-dimethyl-L-tyrosine N-oxide, typically in a solvated environment, would track the movements of every atom over time. This would provide a dynamic view of its conformational flexibility, showing how the molecule samples different shapes. Moreover, MD simulations are invaluable for studying intermolecular recognition. By simulating N,N-dimethyl-L-tyrosine N-oxide in the presence of a biological receptor or another molecule, the specific interactions, binding energies, and the mechanism of association could be investigated at an atomic level of detail.

Mechanistic Investigations of Biological Activities in Non Human and in Vitro Systems

Role in Peptide Synthesis and Amino Acid Modification Research

The unique structural features of N,N-dimethyl-L-tyrosine N-oxide make it a compound of interest in the field of peptide chemistry. Its potential applications range from serving as a specialized building block in peptide synthesis to influencing the conformational properties of the resulting peptides.

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and production, relying on the sequential addition of amino acids to a growing peptide chain attached to a solid support. core.ac.uk A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at the reactive alpha-amino group and side chains of the amino acid monomers. peptide.compeptide.com While a wide array of protecting groups are conventionally used in SPPS, the exploration of novel protecting strategies is an ongoing area of research. ub.edu

Modified tyrosine derivatives are often employed in SPPS to introduce specific functionalities or to act as protected intermediates. vulcanchem.comnih.gov In this context, N,N-dimethyl-L-tyrosine N-oxide could hypothetically serve as a protected form of N,N-dimethyl-L-tyrosine. The N-oxide functionality is generally stable under various reaction conditions but can be selectively reduced back to the tertiary amine. vulcanchem.com This characteristic suggests its potential as a specialized protecting group, although its use in this capacity is not yet widely documented in the literature. The stability of the N-oxide group to acidic or reducing conditions would be a key determinant of its suitability in standard SPPS protocols. vulcanchem.com

The incorporation of an N-oxide group into a peptide backbone can have a significant impact on its three-dimensional structure and, consequently, its biological activity. The N-oxide moiety is a strong hydrogen bond acceptor, which can lead to the formation of intramolecular hydrogen bonds and induce specific secondary structures. rsc.org For instance, studies on proline N-oxides have shown that they can enforce turns in peptide chains, which are critical for protein folding and molecular recognition events. rsc.org

Drawing parallels from research on trimethylamine-N-oxide (TMAO), a well-known protein stabilizer, the N-oxide group of N,N-dimethyl-L-tyrosine N-oxide could influence peptide conformation in a complex manner. nih.govnjit.eduresearchgate.net Molecular dynamics simulations of peptides in the presence of TMAO have indicated that it tends to stabilize compact conformations by interacting favorably with the peptide backbone and charged residues. nih.govnjit.eduresearchgate.net Conversely, TMAO can cause the swelling of nonpolar peptide segments. nih.govnjit.eduresearchgate.net Therefore, the inclusion of an N,N-dimethyl-L-tyrosine N-oxide residue in a peptide sequence could introduce localized changes in conformation, depending on the surrounding amino acid sequence.

The table below summarizes the potential conformational effects of incorporating an N-oxide functionality into a peptide, based on studies of related N-oxide compounds.

| N-Oxide Containing Compound | Observed/Potential Conformational Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Proline N-Oxide | Induces γ- or β-turns in peptides | Formation of intramolecular hydrogen bonds with backbone amide protons | rsc.org |

| Trimethylamine-N-oxide (TMAO) | Stabilizes compact peptide conformations | Favorable interactions with the peptide backbone and charged residues | nih.govnjit.eduresearchgate.net |

| Trimethylamine-N-oxide (TMAO) | Causes swelling of nonpolar peptide regions | Unfavorable interactions with nonpolar side chains | nih.govnjit.eduresearchgate.net |

| N,N-dimethyl-L-tyrosine N-oxide (Hypothetical) | Introduction of local conformational constraints | Potential for intramolecular hydrogen bonding and altered solvation properties | N/A |

Mechanistic Implications in Drug Design and Molecular Interactions

The chemical properties of N,N-dimethyl-L-tyrosine N-oxide also have important implications for its potential use in drug design. The introduction of the N-oxide group can modulate key pharmacokinetic and pharmacodynamic properties of a molecule.

N-oxidation is a common metabolic pathway for drugs containing tertiary amine groups, and it can also be a deliberate strategy in drug design to alter a molecule's physicochemical properties. acs.orgnih.gov The N-oxide group is highly polar and zwitterionic in nature, which significantly increases the aqueous solubility of a compound and, consequently, reduces its lipophilicity. vulcanchem.comacs.orgnih.gov Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govresearchgate.netsemanticscholar.org By converting a lipophilic tertiary amine to a more polar N-oxide, it is possible to modify its pharmacokinetic profile.

Furthermore, N-oxidation can impact metabolic stability. In some cases, N-oxides are stable metabolites that are readily excreted. In other instances, N-oxides can act as prodrugs, which are reduced back to the parent tertiary amine in specific physiological environments, such as hypoxic conditions found in tumors. nih.gov The conversion of N,N-dimethyl-L-tyrosine to its N-oxide would be expected to decrease its lipophilicity and potentially alter its metabolic fate.

The following table outlines the general effects of N-oxidation on the physicochemical and metabolic properties of drug candidates.

| Property | Effect of N-Oxidation | Implication in Drug Design | Reference |

|---|---|---|---|

| Lipophilicity | Decreased | Increased aqueous solubility, potential for altered absorption and distribution | vulcanchem.comacs.orgnih.gov |

| Polarity | Increased | Can influence interactions with biological membranes and targets | vulcanchem.comacs.orgnih.gov |

| Metabolic Stability | Can be increased or decreased | May lead to the formation of stable, excretable metabolites or serve as a prodrug strategy | nih.gov |

| Membrane Permeability | Generally decreased for passive diffusion | Can reduce off-target effects and alter drug distribution | acs.orgnih.gov |

The introduction of an N-oxide group into a ligand can hypothetically modulate its binding affinity for a biological receptor through a combination of steric and electrostatic effects. The N-oxide moiety is larger than the corresponding tertiary amine, which could introduce steric hindrance and prevent optimal binding to a receptor's active site. Conversely, if the binding pocket has available space, this additional bulk may lead to favorable van der Waals interactions.

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system from potentially harmful substances in the bloodstream. nih.gov The ability of a drug to cross the BBB is largely determined by its physicochemical properties, particularly its lipophilicity and size. Generally, small, lipophilic molecules can passively diffuse across the BBB, while larger and more polar molecules are excluded. nih.govnih.govescholarship.org

The introduction of an N-oxide group, which significantly increases the polarity of a molecule, would theoretically be expected to hinder its ability to cross the BBB via passive diffusion. nih.govnih.gov However, the BBB is also equipped with a variety of transport systems that facilitate the entry of essential nutrients, including amino acids. nih.gov The large neutral amino acid (LNAA) transporter, for example, is responsible for the uptake of tyrosine into the brain. nih.govnih.gov It is conceivable that N,N-dimethyl-L-tyrosine N-oxide, as a modified amino acid, could potentially interact with such transporters. However, the modifications at the amino group might also reduce its recognition by these transport systems. nih.gov Therefore, while the increased polarity of N,N-dimethyl-L-tyrosine N-oxide suggests reduced passive BBB penetration, the possibility of transporter-mediated uptake cannot be entirely ruled out without experimental evidence.

Redox Mechanisms in Biological Contexts (Non-Human/In Vitro)

The N-oxide moiety of N,N-dimethyl-L-tyrosine N-oxide introduces a unique redox-active center onto the tyrosine scaffold. This functionality is central to its potential biological activities in non-human and in vitro systems, which are primarily investigated through its role in enzymatic reduction, hypoxia-activated systems, and as a potential mimic of natural redox cofactors.

Enzymatic Reduction Pathways of N-Oxides and Hydroxyl Radical Formation

In biological systems, tertiary N-oxides can undergo enzymatic reduction back to their corresponding tertiary amines. This bio-reductive process is a key aspect of their mechanism of action. Various reductase enzymes, particularly those belonging to the cytochrome P450 (CYP) family, are capable of catalyzing this reaction. researchgate.net The reduction can proceed through either a one- or two-electron process. nih.gov

The reduction of the N-oxide group under aerobic conditions can be part of a futile cycle. A one-electron reduction can form a radical intermediate which, in the presence of molecular oxygen, is rapidly re-oxidized back to the N-oxide, leading to the formation of a superoxide (B77818) radical. researchgate.net This process can contribute to intracellular reactive oxygen species (ROS).

Furthermore, the enzymatic machinery involved in N-oxide reduction can inadvertently lead to the formation of highly reactive hydroxyl radicals (•OH). While direct evidence for N,N-dimethyl-L-tyrosine N-oxide is not available, studies on other systems have demonstrated pathways for hydroxyl radical generation. For instance, the myeloperoxidase (MPO)-NADH system can produce hydroxyl radicals, a process that involves a superoxide radical intermediate. nih.gov The enzymatic reduction of an N-oxide could potentially feed into such pathways by generating the necessary superoxide precursor.

Table 1: Enzymes and Systems Implicated in N-Oxide Reduction and Radical Formation

| Enzyme/System | Function | Potential Outcome of N-Oxide Interaction |

|---|---|---|

| Cytochrome P450 Reductases | Catalyze the reduction of various substrates, including N-oxides. researchgate.net | Reduction of N,N-dimethyl-L-tyrosine N-oxide to N,N-dimethyl-L-tyrosine. |

| Myeloperoxidase (MPO)-NADH | Generates superoxide and hydroxyl radicals. nih.gov | Potential for enhanced hydroxyl radical formation if N-oxide reduction generates superoxide. |

| Type I Nitroreductases | Oxygen-insensitive enzymes that perform two-electron reductions. mdpi.com | Efficient reduction of the N-oxide moiety to the parent amine. |

N-Oxides as Precursors for Hypoxia-Activated Systems in Cellular Models

A significant area of research for N-oxide-containing compounds is their use as hypoxia-activated prodrugs. nih.gov Solid tumors often contain regions of low oxygen concentration, or hypoxia, a feature that can be exploited for targeted therapy. researchgate.net In normoxic (normal oxygen) tissues, the reduction of an N-oxide is often a futile process, as oxygen can readily re-oxidize the reduced intermediate. researchgate.net However, in the oxygen-deficient environment of a tumor, this re-oxidation is suppressed, allowing the net reduction of the N-oxide to proceed. nih.gov

This selective bioactivation in hypoxic cells is the basis for their function as hypoxia-selective cytotoxins. nih.gov The reduction of the polar N-oxide group to the less polar parent amine can dramatically alter the molecule's properties, potentially "unmasking" a cytotoxic agent. While N,N-dimethyl-L-tyrosine itself is not a potent cytotoxin, the principle could be applied by incorporating the N,N-dimethyl-L-tyrosine N-oxide moiety into a more complex molecule designed for hypoxia-activated drug release. The reduction is typically carried out by one- or two-electron reductases found within cells. nih.govacs.org

Mimicry of Biological Redox Cofactors (e.g., Tyrosine-Z in Photosystem II Analogs)

The structure of N,N-dimethyl-L-tyrosine N-oxide, which combines a tyrosine framework with a redox-active N-oxide, suggests a potential for mimicking natural redox cofactors. A notable example is Tyrosine-Z (Tyr-Z) in Photosystem II (PSII). nih.gov Tyr-Z is a critical component of the water-splitting reaction in photosynthesis, acting as a redox intermediary that transfers electrons from the manganese-calcium cluster to the photo-oxidized reaction center, P680+. yale.edu In its oxidized state, Tyr-Z exists as a stable, neutral tyrosyl radical (Tyr-Z•). nih.gov

The redox properties of N-oxides have been explored in the context of artificial photosynthesis. For instance, pyridine-N-oxide has been shown to possess properties similar to the tyrosine/tyrosyl radical redox couple and can function as an electron shuttle. nih.gov It is conceivable that N,N-dimethyl-L-tyrosine N-oxide could be investigated in similar biomimetic systems. The tyrosine backbone provides a structural analog to Tyr-Z, while the N-oxide group offers a tunable, redox-active site that could potentially be engineered to participate in electron transfer relays.

Table 2: Comparison of Tyrosine-Z and Potential Biomimetic Features of N,N-dimethyl-L-tyrosine N-oxide

| Feature | Tyrosine-Z in Photosystem II | Potential in N,N-dimethyl-L-tyrosine N-oxide Analog |

|---|---|---|

| Core Structure | L-Tyrosine residue (D1-Tyr161). nih.gov | L-Tyrosine backbone. |

| Redox State | Cycles between Tyr-OH and a stable Tyr-O• radical. nih.gov | Potential for redox cycling involving the N-oxide group. |

| Function | Mediates proton-coupled electron transfer. nih.gov | Hypothetical role as an electron shuttle in artificial systems. nih.gov |

| Environment | Embedded in the D1 protein, hydrogen-bonded to D1-His190. nih.gov | Chemical environment can be synthetically modified. |

Antimicrobial and Cytotoxic Mechanism Research (Non-Human/In Vitro)

In vitro studies have explored the potential of N-oxide compounds as antimicrobial and cytotoxic agents, with mechanisms often revolving around their unique redox properties.

Investigating Molecular Targets and Pathways in Microbial Systems

The antimicrobial activity of many N-oxide and nitroaromatic compounds relies on their reductive activation within the target microbe. mdpi.com Microorganisms possess a variety of nitroreductase enzymes that can reduce the N-oxide moiety. mdpi.com This reduction can lead to the formation of cytotoxic species, including radical intermediates or highly reactive hydroxylamines, which can damage cellular macromolecules such as DNA, proteins, and lipids. mdpi.com

Another mechanism involves the generation of oxidative stress. The one-electron reduction of an N-oxide can lead to the formation of a radical anion that reacts with molecular oxygen to produce superoxide, a reactive oxygen species that is toxic to microbial cells. mdpi.com

Furthermore, microorganisms have developed resistance mechanisms to combat such compounds. One common strategy is the use of efflux pumps, which actively transport toxic substances out of the cell. Research on the di-N-oxide phenazine (B1670421) antibiotic, myxin, has shown that a Resistance-Nodulation-Division (RND) efflux pump is crucial for self-resistance in the producing organism, Lysobacter antibioticus. frontiersin.org It is plausible that similar efflux systems could confer resistance to N,N-dimethyl-L-tyrosine N-oxide in certain microbial species.

Cellular Mechanisms of Cytotoxicity in Cancer Cell Lines (e.g., ROS Accumulation, Drug Efflux Pump Modulation)

The cytotoxic effects of N-oxide compounds against cancer cell lines are often linked to the distinct biochemical environment of tumors.

ROS Accumulation: Cancer cells frequently exhibit increased metabolic rates and mitochondrial dysfunction, leading to higher basal levels of reactive oxygen species (ROS) compared to normal cells. nih.govnih.gov This elevated oxidative stress makes them more susceptible to agents that further increase ROS levels. nih.gov As described previously, the redox cycling of N,N-dimethyl-L-tyrosine N-oxide, particularly under hypoxic conditions, can generate superoxide and other ROS. researchgate.net This accumulation of ROS can overwhelm the cancer cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and membranes, ultimately triggering apoptotic cell death. nih.govnih.gov The tyrosine component itself may also play a role, as L-tyrosine has been shown to enhance the cytotoxic effects of other ROS-generating systems in certain cancer cell models. nih.gov

Drug Efflux Pump Modulation: Multidrug resistance is a major obstacle in cancer therapy, often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein or Multidrug Resistance-Associated Protein 1 (MRP1), which pump chemotherapeutic drugs out of the cell. Some studies have investigated the interplay between N-oxides, their metabolites, and these efflux pumps. For example, research has shown that nitric oxide (NO), a molecule with structural and electronic similarities to the active metabolites of N-oxides, can stimulate the efflux of glutathione (B108866) via MRP1. nih.gov This suggests that N-oxide compounds or their reduced products could potentially interact with or modulate the activity of these pumps, either by being substrates themselves or by affecting the cellular redox state which in turn influences pump function.

Table 3: Summary of Potential Cytotoxic Mechanisms in Cancer Cells

| Mechanism | Description | Relevance to N,N-dimethyl-L-tyrosine N-oxide |

|---|---|---|

| Hypoxic Activation | Selective reduction of the N-oxide in low-oxygen tumor environments to an active form. nih.gov | The N-oxide group serves as a hypoxia-sensitive trigger. |

| ROS Accumulation | Generation of superoxide and other ROS through futile redox cycling, leading to oxidative stress and apoptosis. nih.gov | Enzymatic reduction can initiate ROS production, exploiting the vulnerability of cancer cells. nih.gov |

| Efflux Pump Modulation | Interaction with multidrug resistance pumps like MRP1, potentially affecting drug accumulation or cellular redox balance. nih.gov | The compound or its metabolites may be substrates for or modulators of efflux pumps. |

Influence on Protein Structure and Function

The introduction of an N-oxide moiety to an amino acid, such as in N,N-dimethyl-L-tyrosine N-oxide, can impart significant changes to its physicochemical properties, which in turn may influence the structure and function of proteins wherein it is incorporated or with which it interacts. The N-oxide group introduces a polar, zwitterionic character, which can alter solubility, stability, and interactions with biological targets. vulcanchem.com While specific research on N,N-dimethyl-L-tyrosine N-oxide is limited, the well-documented effects of similar compounds, such as the protein-stabilizing osmolyte trimethylamine (B31210) N-oxide (TMAO), provide a basis for mechanistic investigation.

Effects of N-Oxide Incorporation on Protein Folding and Stability

The incorporation of N,N-dimethyl-L-tyrosine N-oxide into a polypeptide chain is anticipated to influence protein folding and stability, primarily through perturbations in hydration and non-covalent interactions. The zwitterionic nature of the N-oxide group can lead to altered interactions with the surrounding water molecules and other residues within the protein.

Drawing parallels from studies on TMAO, a compound structurally similar to the N,N-dimethylamino aspect of N,N-dimethyl-L-tyrosine N-oxide, it is plausible that this modified amino acid could act as a protein stabilizer. TMAO is known to promote the folded state of proteins, and its mechanism of action is a subject of extensive research. It is believed that TMAO enhances the structure of water, which in turn strengthens hydrophobic interactions within the protein core, a key driver of protein folding. Furthermore, TMAO has been shown to be preferentially excluded from the protein surface, a phenomenon that thermodynamically favors a more compact, folded state to minimize the surface area exposed to the osmolyte.

| Parameter | Predicted Effect | Rationale |

|---|---|---|

| Melting Temperature (Tm) | Increase/Decrease | Stabilizing interactions with the hydration shell could increase Tm, while disruption of core packing could decrease it. |

| Gibbs Free Energy of Unfolding (ΔGu) | Increase/Decrease | An increase would indicate stabilization of the folded state, whereas a decrease would suggest destabilization. |

| Folding Rate | Alteration | Changes in the stability of folding intermediates and the transition state could either accelerate or decelerate the folding process. |

Alterations in Enzyme Substrate Specificity or Inhibitor Binding

The modification of an amino acid within an enzyme's active site or a region crucial for conformational changes can significantly alter its catalytic activity, substrate specificity, and interaction with inhibitors. The introduction of the N,N-dimethyl-L-tyrosine N-oxide could induce such changes through several mechanisms.

Steric and Electrostatic Effects: The bulkier and more polar N-oxide group, compared to the native amino group of tyrosine, could sterically hinder the binding of certain substrates or inhibitors. Conversely, the zwitterionic nature of the N-oxide could introduce new electrostatic or hydrogen bonding interactions that might favor the binding of different substrates or inhibitors.

Conformational Changes: The altered physicochemical properties of the modified tyrosine residue could lead to local or even global conformational changes in the enzyme. Such structural perturbations could reshape the active site, thereby altering the enzyme's affinity for its natural substrate or for competitive and non-competitive inhibitors.

Influence on Catalytic Residues: If the modified tyrosine is in proximity to key catalytic residues, the N-oxide group could affect their pKa values or orientation, thereby modulating their role in the catalytic mechanism.

While direct experimental data for N,N-dimethyl-L-tyrosine N-oxide is not available, studies on other amino acid modifications provide a framework for these predictions. For instance, the nitration of tyrosine residues has been shown to alter enzyme function, highlighting the sensitivity of protein activity to modifications of this amino acid. nih.gov

| Kinetic Parameter | Potential Alteration | Underlying Mechanism |

|---|---|---|

| Michaelis Constant (Km) | Increase/Decrease | Changes in the affinity of the enzyme for its substrate due to altered active site geometry or electrostatics. |

| Catalytic Rate (kcat) | Increase/Decrease | Modification of the catalytic efficiency due to conformational changes or direct influence on catalytic residues. |

| Inhibition Constant (Ki) | Increase/Decrease | Altered binding affinity for inhibitors resulting from steric or electronic changes in the inhibitor binding site. |

Chiral Chemistry and Stereochemical Studies

Retention and Control of Stereochemistry from the L-Tyrosine Backbone

The synthesis of N,N-dimethyl-L-tyrosine N-oxide originates from the naturally occurring chiral amino acid, L-tyrosine. The critical aspect of its synthesis, with respect to its application in stereoselective processes, is the retention of the original stereochemistry at the α-carbon. The process typically involves two key steps: the N,N-dimethylation of L-tyrosine followed by N-oxidation.